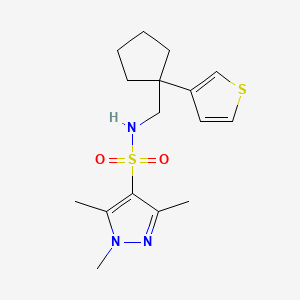![molecular formula C11H19N3O3S B2648354 5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2097913-44-3](/img/structure/B2648354.png)
5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the diazabicyclo[2.2.1]heptane structure . These structures are interesting as core components of biologically active products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diazabicyclo[2.2.1]heptane structures can be accessed via organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio .Molecular Structure Analysis
The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products . The compound likely contains a similar bicyclic structure.Chemical Reactions Analysis
The diazabicyclo[2.2.1]heptane structures can undergo various reactions. For example, they can be accessed via initial asymmetric Michael addition of a triketopiperazine, followed by triketopiperazine manipulations involving ring-opening .Wissenschaftliche Forschungsanwendungen
Pharmacological Tools in CNS Disorders
A study explored arylpiperazine derivatives as highly selective and potent ligands for the 5-hydroxytryptamine 1A (5-HT(1A)) receptor, potentially useful in studies of central nervous system (CNS) disorders. The combination of specific structural elements in these compounds resulted in higher receptor specificity and affinity. This research underscores the compound's utility in developing pharmacological tools for understanding and treating CNS disorders (Fiorino et al., 2005).
Inhibition of Human Placental Aromatase
Another research focused on the synthesis of novel azabicyclo derivatives tested for their in vitro inhibition of human placental aromatase, a critical enzyme in estrogen biosynthesis. These compounds, including derivatives of the azabicyclo heptane and hexane diones, displayed significant enzyme-inhibiting activity, highlighting their potential as drugs for endocrine therapy in hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Antitumor Drug Development
LB-100, a compound structurally similar to the one of interest, has shown promise as an antitumor drug in early stage clinical testing. It exhibited cytotoxic activity against various cancer cell types and demonstrated anti-tumor activity in animal models. LB-100 acts as a catalytic inhibitor of specific phosphatases, underscoring the compound's potential in cancer treatment strategies (D’Arcy et al., 2019).
Anticancer Agent Development
Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety revealed their potent anticancer activities. These compounds were synthesized using a facile method and evaluated for their effectiveness against cancer cell lines, demonstrating the potential of such structures in developing new anticancer agents (Gomha et al., 2017).
Development of CNS Receptor Ligands
The synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives and their serotonin 5-HT1A and 5-HT2A receptor affinities were explored, highlighting the role of structural modifications in enhancing receptor affinity and selectivity. This research demonstrates the chemical's utility in creating ligands for CNS receptors, which can be pivotal in treating neurological disorders (Obniska et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-12-2-4-13(5-3-12)11(15)14-7-10-6-9(14)8-18(10,16)17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKVVKQJOUIUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

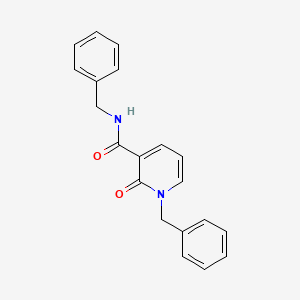
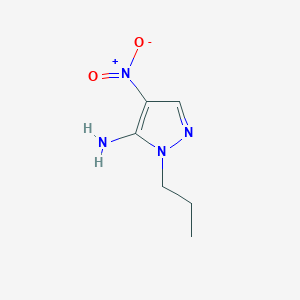
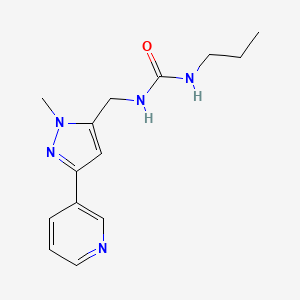

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)
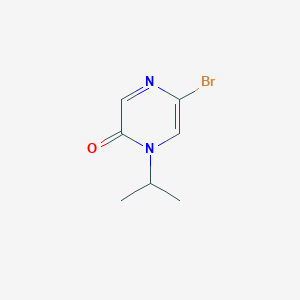
![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
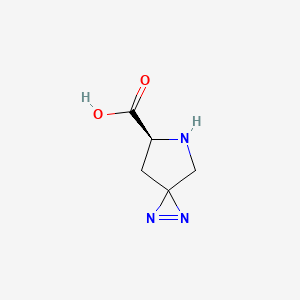
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)
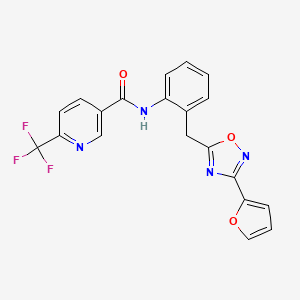
![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)
